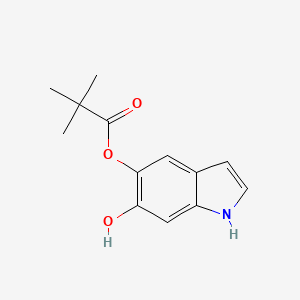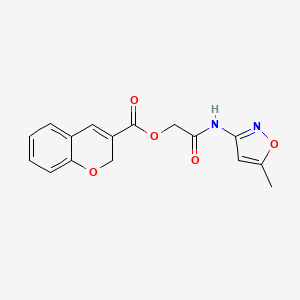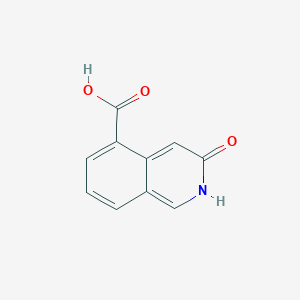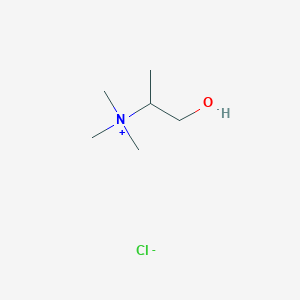![molecular formula C17H20N2O4 B12944536 Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-47-9](/img/structure/B12944536.png)
Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a cyclohexylmethyl-substituted imidazolidinone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting cyclohexylmethylamine with phosgene or a phosgene equivalent to form the corresponding isocyanate, which is then cyclized to form the imidazolidinone ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of benzoic acid is coupled with a halogenated imidazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position adjacent to the aromatic ring can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the imidazolidinone ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring or the imidazolidinone ring.
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid moiety.
Imidazolidinone derivatives: Compounds with different substituents on the imidazolidinone ring.
Uniqueness
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is unique due to the combination of its benzoic acid and imidazolidinone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
651748-47-9 |
|---|---|
Formule moléculaire |
C17H20N2O4 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
3-[3-(cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H20N2O4/c20-15-11-18(10-12-5-2-1-3-6-12)17(23)19(15)14-8-4-7-13(9-14)16(21)22/h4,7-9,12H,1-3,5-6,10-11H2,(H,21,22) |
Clé InChI |
YBHYAZDYGIASCF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)


![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)



![1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12944491.png)

![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)


![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
